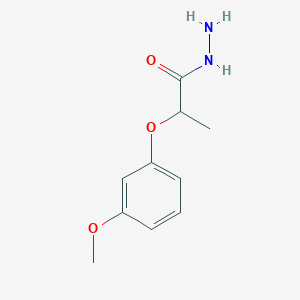

2-(3-Methoxyphenoxy)propanohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYABCWQJLSSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396601 | |

| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-30-2 | |

| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methoxyphenoxy)propanohydrazide

Abstract

Hydrazide derivatives are pivotal structural motifs in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel hydrazide compound, 2-(3-Methoxyphenoxy)propanohydrazide. We delve into the causal reasoning behind the selected synthetic strategy, offering a self-validating, step-by-step protocol. Furthermore, this document establishes a benchmark for the structural elucidation of the target molecule using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to expand their library of bioactive compounds.

Introduction: The Significance of the Hydrazide Scaffold

The hydrazide functional group (-CONHNH₂) is a versatile pharmacophore that serves as a crucial building block in the synthesis of various heterocyclic compounds and as a potent bioactive molecule in its own right.[4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to chelate metal ions, contributes to its diverse pharmacological profile.[5] The synthesis of novel hydrazide derivatives, such as the title compound 2-(3-Methoxyphenoxy)propanohydrazide, is a strategic approach in drug discovery programs aimed at identifying new therapeutic agents with improved efficacy and novel mechanisms of action.[6]

The design of 2-(3-Methoxyphenoxy)propanohydrazide incorporates a phenoxypropanoic acid backbone, a structure found in various biologically active molecules. The inclusion of a methoxy group on the phenyl ring can modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Synthetic Strategy and Rationale

The synthesis of carboxylic acid hydrazides is most reliably achieved through the hydrazinolysis of a corresponding ester.[4][7] This two-step approach is broadly favored over alternatives, such as using acid chlorides or anhydrides, for a critical reason: it minimizes the risk of diacylation. Acid chlorides and anhydrides are highly reactive and can readily react with both nitrogen atoms of hydrazine to form an undesirable diacylhydrazine byproduct.[4] In contrast, esters exhibit a more controlled reactivity, leading to a cleaner reaction and higher yields of the desired monoacylhydrazide.[8]

Our synthetic workflow is therefore designed as a sequential, two-step process, beginning with the esterification of the parent carboxylic acid followed by hydrazinolysis.

Caption: Two-step synthesis of 2-(3-Methoxyphenoxy)propanohydrazide.

Experimental Protocol: Synthesis

Materials and Reagents:

-

2-(3-Methoxyphenoxy)propanoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrazine Hydrate (99%)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

Step 1: Synthesis of Ethyl 2-(3-Methoxyphenoxy)propanoate (Ester Intermediate)

This procedure follows a standard Fischer esterification protocol.

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 2-(3-methoxyphenoxy)propanoic acid (0.05 mol) in absolute ethanol (100 mL).

-

Catalysis: While stirring, cautiously add concentrated sulfuric acid (1 mL) dropwise to the solution. The acid acts as a catalyst to accelerate the esterification process.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up: After cooling to room temperature, neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-Methoxyphenoxy)propanohydrazide (Final Product)

This step involves the nucleophilic acyl substitution of the ester by hydrazine.

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve the crude ethyl 2-(3-methoxyphenoxy)propanoate (0.04 mol) in absolute ethanol (50 mL).[7]

-

Hydrazinolysis: Add hydrazine hydrate (0.06 mol, 1.5 equivalents) to the solution. The use of a slight excess of hydrazine ensures the complete conversion of the ester.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux for 5-7 hours. Monitor the reaction's completion via TLC.[9]

-

Isolation: Upon completion, reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3-Methoxyphenoxy)propanohydrazide. The following data represents the expected outcomes from standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a primary tool for identifying the key functional groups, providing direct evidence of the conversion from ester to hydrazide.[1] The disappearance of the ester C=O stretching band and the appearance of characteristic hydrazide bands are definitive indicators of a successful reaction.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3350-3200 | N-H Stretching (asymmetric & symmetric) | Confirms the presence of the -NH₂ and -NH- groups of the hydrazide moiety. |

| 3050-3000 | Aromatic C-H Stretching | Indicates the presence of the phenyl ring. |

| 2980-2850 | Aliphatic C-H Stretching | Corresponds to the methyl and methine groups of the propanoate chain. |

| 1670-1640 | C=O Stretching (Amide I) | The characteristic carbonyl stretch of the hydrazide group.[1][10] |

| 1600, 1480 | C=C Stretching | Aromatic ring vibrations. |

| 1250-1200 | Aryl-O-C Stretching (asymmetric) | Confirms the ether linkage between the phenyl ring and the propanoate moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all protons and carbons.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.10 | br s | 1H | -CONH - | The deshielded proton of the amide group, often broad due to quadrupole relaxation and exchange. |

| 7.15 | t | 1H | Ar-H | Aromatic proton on the phenyl ring. |

| 6.50-6.65 | m | 3H | Ar-H | Remaining aromatic protons. |

| 4.65 | q | 1H | -O-CH - | The methine proton, split into a quartet by the adjacent methyl group. |

| 4.30 | br s | 2H | -NH₂ | The two protons of the primary amine, often appearing as a broad singlet that can exchange with D₂O. |

| 3.75 | s | 3H | -OCH₃ | The singlet corresponding to the three equivalent protons of the methoxy group. |

| 1.40 | d | 3H | -CH-CH₃ | The methyl group protons, split into a doublet by the adjacent methine proton. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C =O |

| 160.0 | Ar-C -OCH₃ |

| 158.5 | Ar-C -O |

| 130.0 | Ar-CH |

| 107.0 | Ar-CH |

| 105.5 | Ar-CH |

| 101.0 | Ar-CH |

| 75.0 | -O-C H- |

| 55.0 | -OC H₃ |

| 18.5 | -CH-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation patterns.

| m/z Ratio | Assignment |

| 210.1 | [M]⁺ (Molecular Ion) |

| 179.1 | [M - NHNH₂]⁺ |

| 151.1 | [M - CONHNH₂ - CH₃]⁺ |

| 137.1 | [CH₃O-C₆H₄-O-CH₂]⁺ |

| 123.1 | [CH₃O-C₆H₄-O]⁺ |

Conclusion and Future Directions

This guide has detailed a reliable and reproducible two-step method for the synthesis of 2-(3-Methoxyphenoxy)propanohydrazide, starting from its corresponding carboxylic acid. The rationale for selecting an ester intermediate to prevent diacylation and ensure a high yield of the target hydrazide has been explained. Furthermore, a comprehensive analytical framework for the structural confirmation and purity assessment of the final product has been established, with expected data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provided as a reference standard.

The successful synthesis and characterization of 2-(3-Methoxyphenoxy)propanohydrazide provide a valuable new molecule for screening in various biological assays. Given the known therapeutic potential of hydrazide derivatives, this compound is a promising candidate for further investigation in drug discovery programs, particularly in the fields of antimicrobial and anti-inflammatory research.[11][12] Future work should focus on evaluating its biological activity and exploring structure-activity relationships through the synthesis of related analogues.

References

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]

-

Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433–441. [Link]

-

Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

-

ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

- Clark, G. L. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Pergamon.

-

Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3538. [Link]

-

Onwukwe, C. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

Andonova, V., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71(2), 481-492. [Link]

-

ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

-

Khan, K. M., et al. (2023). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports, 13, 20005. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. inglomayor.cl [inglomayor.cl]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenoxy)propanohydrazide

Abstract

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties.[1][2][3] These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[4][5] This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest in chemical and pharmaceutical research. We will delve into its core physicochemical attributes, including lipophilicity (logP), aqueous solubility, and ionization constant (pKa). This document is structured to provide not only foundational data but also the underlying scientific rationale and field-proven experimental protocols for their determination. By grounding our analysis in authoritative methods and explaining the causality behind experimental choices, this guide serves as a vital resource for professionals seeking to understand and optimize the drug-like properties of this and similar chemical entities.

Introduction: The Pivotal Role of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate characterization of drug candidates. A significant portion of clinical trial failures can be attributed to poor pharmacokinetic profiles, which are directly linked to the molecule's physicochemical properties.[4][5] Properties such as lipophilicity, solubility, and pKa are not mere data points; they are critical determinants of how a compound will behave in a biological system.[2][3]

-

Lipophilicity influences a molecule's ability to cross cellular membranes.[2][6]

-

Aqueous solubility is a prerequisite for absorption and systemic exposure.[2]

-

The ionization state (pKa) affects both solubility and permeability across different pH environments in the body, from the stomach to the intestines.[7][8]

This guide focuses on 2-(3-Methoxyphenoxy)propanohydrazide, providing a detailed examination of these key parameters. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to fully characterize this compound, thereby enabling informed decisions in lead optimization and further development.

Chemical and Molecular Identity

A precise understanding of a compound begins with its unambiguous identification. The fundamental properties of 2-(3-Methoxyphenoxy)propanohydrazide are summarized below.

Table 1: Core Identification Parameters

| Parameter | Value | Source |

| IUPAC Name | 2-(3-methoxyphenoxy)propanehydrazide | [9] |

| CAS Number | 588678-30-2 | [9] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [9] |

| Molecular Weight | 210.23 g/mol | [9] |

| Canonical SMILES | COC1=CC=CC(OC(C)C(=O)NN)=C1 | [9] |

| InChI Key | QXYABCWQJLSSAV-UHFFFAOYSA-N | [9] |

Diagram 1: 2D Chemical Structure

Caption: 2D structure of 2-(3-Methoxyphenoxy)propanohydrazide.

Core Physicochemical Properties and Their Interrelation

The interplay between a molecule's lipophilicity, solubility, and ionization state is a delicate balance that medicinal chemists must optimize for successful drug development.[2] This section explores these critical properties for 2-(3-Methoxyphenoxy)propanohydrazide and provides standardized protocols for their experimental determination.

Diagram 2: Influence of Physicochemical Properties on ADME```dot

Caption: Workflow for determining logP using a reverse-phase HPLC method.

Methodology:

-

Preparation of Standards: A series of well-characterized compounds with known logP values spanning the expected range are dissolved in an appropriate solvent.

-

Sample Preparation: A solution of 2-(3-Methoxyphenoxy)propanohydrazide is prepared at a known concentration.

-

Chromatography:

-

System: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18) is used.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile, is employed. The composition is kept constant throughout the run.

-

Analysis: The standards and the test sample are injected into the system. The retention time (tR) for each compound is recorded. The column dead time (t0) is determined using a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k) for the standards against their known logP values.

-

The logP of 2-(3-Methoxyphenoxy)propanohydrazide is determined by interpolating its calculated log k value onto the calibration curve. [10][11]

-

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property for drug candidates, as a compound must be in solution to be absorbed from the gastrointestinal tract. [2][5]Poor solubility is a major hurdle in drug development, often leading to low bioavailability. [12] Experimental Protocol: Equilibrium Solubility by Shake-Flask Method (OECD 105)

The shake-flask method is the gold-standard for determining equilibrium aqueous solubility. [12][13]It directly measures the saturation concentration of a compound in a specific medium.

Workflow Diagram 4: Shake-Flask Solubility Assay

Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination.

Methodology:

-

Preparation: An excess amount of solid 2-(3-Methoxyphenoxy)propanohydrazide is added to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [13]4. Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is accurately measured using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Validation: The experiment should be performed in triplicate to ensure reproducibility. The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm that no phase changes or degradation occurred during the experiment.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. [7]Since the ionized form is generally more water-soluble and the neutral form is more lipid-permeable, pKa is a critical determinant of a drug's behavior in the varying pH environments of the human body. [8]The hydrazide functional group in 2-(3-Methoxyphenoxy)propanohydrazide is basic and will be protonated at low pH.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is suitable for compounds that possess a chromophore close to the ionizable center, where the UV-Vis spectrum changes upon protonation or deprotonation. [7][11] Methodology:

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) are prepared.

-

Sample Preparation: A stock solution of 2-(3-Methoxyphenoxy)propanohydrazide is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each of the prepared buffers to a constant final concentration.

-

Spectral Acquisition: The UV-Vis absorption spectrum of the compound in each buffer is recorded over a relevant wavelength range.

-

Data Analysis:

-

The absorbance at one or more wavelengths that show significant change with pH is plotted against the pH of the buffer.

-

The resulting data typically forms a sigmoidal curve. [14] * The inflection point of this curve corresponds to the pKa of the ionizable group. [14]This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the first derivative of the curve is at its maximum.

-

Summary of Physicochemical Data

While extensive experimental data for 2-(3-Methoxyphenoxy)propanohydrazide is not publicly available, this section provides a consolidated view of its known and predicted properties, which serve as a baseline for experimental verification.

Table 2: Consolidated Physicochemical Properties

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Weight | 210.23 g/mol | Compliant with Lipinski's Rule of 5 (<500 Da), favoring good absorption. [3] |

| logP (Predicted) | Value not available in searches | A value between 1-3 would be optimal for balancing permeability and solubility. |

| Aqueous Solubility | Value not available in searches | Must be experimentally determined; crucial for bioavailability. |

| pKa (Predicted) | Value not available in searches | The hydrazide group is basic. The pKa will determine the charge state in the GI tract. |

| Hydrogen Bond Donors | 3 (from -NHNH₂ and -OH if present) | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 5 (from O atoms and N atoms) | Influences solubility and target binding. |

| Rotatable Bonds | 5 | Impacts conformational flexibility and binding entropy. |

Conclusion

The physicochemical properties of 2-(3-Methoxyphenoxy)propanohydrazide position it as a molecule with potential drug-like characteristics, primarily due to its favorable molecular weight. However, a comprehensive understanding requires rigorous experimental determination of its lipophilicity, aqueous solubility, and pKa. The protocols outlined in this guide provide a robust framework for obtaining this critical data. By integrating these experimental results with in silico predictions, researchers can build a complete profile of the compound, enabling rational design of future experiments and accelerating its journey through the drug discovery pipeline. The accurate assessment of these foundational properties is indispensable for minimizing late-stage attrition and developing safe and effective therapeutics. [4]

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [Link]

-

Determination of pKa Values by Liquid Chromatography. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. [Link]

-

pKa Value Determination Guidance 2024 - PharmaeliX. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study | Request PDF - ResearchGate. [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. researchgate.net [researchgate.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. researchgate.net [researchgate.net]

- 13. filab.fr [filab.fr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)propanohydrazide

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest for researchers in drug discovery and medicinal chemistry. This document delves into its chemical identity, a proposed synthetic pathway, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores its potential, yet to be fully elucidated, pharmacological significance based on the activities of structurally related compounds.

Chemical Identity and Structural Elucidation

2-(3-Methoxyphenoxy)propanohydrazide is a hydrazide derivative of 2-(3-methoxyphenoxy)propanoic acid. Its core structure features a central propanohydrazide moiety, which is recognized as a valuable pharmacophore in numerous biologically active compounds. This core is flanked by a methoxyphenoxy group, which can significantly influence the molecule's physicochemical properties and biological interactions.

| Identifier | Value | Source |

| CAS Number | 588678-30-2 | |

| Molecular Formula | C10H14N2O3 | |

| IUPAC Name | 2-(3-methoxyphenoxy)propanehydrazide | |

| Canonical SMILES | COC1=CC=CC(OC(C)C(=O)NN)=C1 | |

| InChI | InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |

| Molecular Weight | 210.23 g/mol | Calculated |

Proposed Synthetic Pathway and Experimental Protocol

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule indicates that it can be disconnected at the amide bond, leading to 2-(3-methoxyphenoxy)propanoic acid and hydrazine. The propanoic acid intermediate can be further disconnected at the ether linkage, suggesting a Williamson ether synthesis from 3-methoxyphenol and a 2-halopropanoate.

Caption: Retrosynthetic analysis of 2-(3-Methoxyphenoxy)propanohydrazide.

Step 1: Synthesis of 2-(3-Methoxyphenoxy)propanoic Acid (CAS: 7309-52-6)

The synthesis of the carboxylic acid intermediate can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the deprotonation of 3-methoxyphenol to form a more nucleophilic phenoxide, which then displaces a halide from an ethyl 2-halopropanoate. Subsequent hydrolysis of the ester yields the desired carboxylic acid. A patent for a similar synthesis of 2-(4-methoxyphenoxy)-propionic acid using a phase transfer catalyst suggests a modern and efficient approach.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to afford 2-(3-methoxyphenoxy)propanoic acid.

Step 2: Synthesis of 2-(3-Methoxyphenoxy)propanohydrazide

The conversion of a carboxylic acid to its corresponding hydrazide is a standard transformation in organic synthesis. The most common method involves the reaction of the carboxylic acid's corresponding ester with hydrazine hydrate.[4][5][6]

Experimental Protocol:

-

Esterification (if starting from the acid): Convert 2-(3-methoxyphenoxy)propanoic acid to its methyl or ethyl ester using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

-

Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol and add hydrazine hydrate (3.0-5.0 eq).

-

Reaction and Product Formation: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling.

-

Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(3-Methoxyphenoxy)propanohydrazide.

Caption: Proposed two-step synthesis of 2-(3-Methoxyphenoxy)propanohydrazide.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(3-Methoxyphenoxy)propanohydrazide. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxy-substituted phenyl ring, a quartet and a doublet for the ethyl group of the propanoate moiety, a singlet for the methoxy group, and broad signals for the -NH and -NH₂ protons of the hydrazide group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanoate backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and amide groups (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹), and C-O stretching vibrations for the ether linkage.[7]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Potential Pharmacological Significance

While there is no specific pharmacological data available for 2-(3-Methoxyphenoxy)propanohydrazide, the structural motifs present in the molecule suggest potential biological activities.

-

Hydrazide Moiety: The hydrazide group is a key structural feature in many antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[8]

-

Methoxyphenol Derivatives: Compounds containing the methoxyphenol moiety have been reported to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. Some methoxyphenol derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular diseases.[9][10][11][12]

Given these precedents, 2-(3-Methoxyphenoxy)propanohydrazide could be a candidate for screening in various biological assays, particularly those related to inflammation, oxidative stress, and microbial infections. Further research is warranted to explore the therapeutic potential of this and related compounds.

Safety and Handling

Detailed toxicological data for 2-(3-Methoxyphenoxy)propanohydrazide is not available. However, based on the general properties of hydrazide and aromatic compounds, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive overview of 2-(3-Methoxyphenoxy)propanohydrazide, including its chemical identity, a plausible and detailed synthetic route, and appropriate analytical methods for its characterization. While its specific biological activities remain to be elucidated, its structural features suggest that it is a promising candidate for further investigation in the field of drug discovery. The protocols and information presented herein are intended to serve as a valuable resource for researchers and scientists working in this area.

References

-

PubChem. 2-(3-Methoxyphenoxy)propanoic acid. [Link]

-

Yadav, M., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(24), 3125-3141. [Link]

- Google Patents. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- Google Patents.

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-283. [Link]

-

Yadav, M., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(24), 3125-3141. [Link]

-

El-Sayed, M. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Indonesian Journal of Chemistry, 20(5), 1109-1118. [Link]

-

Rayam, P., et al. (2018). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-10. [Link]

-

Drăgan, M., et al. (2015). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia, 63(5), 724-730. [Link]

-

Khan, I., et al. (2020). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 25(22), 5430. [Link]

- Google Patents.

-

Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]

- Google Patents. Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

Sources

- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 2. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]

- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. EP0303283A2 - 2-Hydroxybenzophenone hydrazides and derivatives thereof - Google Patents [patents.google.com]

- 9. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Phenoxy-Alkanoic Acid Hydrazide Derivatives: A Focus on 2-(3-Methoxyphenoxy)propanohydrazide Scaffolds

Abstract The hydrazide and hydrazone moieties are recognized as privileged structural motifs in medicinal chemistry, serving as versatile synthons for a wide array of heterocyclic compounds with diverse pharmacological profiles.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of a specific subclass: phenoxy-alkanoic acid hydrazides. Using 2-(3-methoxyphenoxy)propanohydrazide as a central, representative scaffold, this document synthesizes findings on the anticonvulsant, anticancer, antioxidant, and antimicrobial potential of its derivatives. We delve into the causality behind key experimental protocols, present comparative data in structured formats, and outline the strategic derivatization approaches used to modulate biological efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

Introduction: The Hydrazide Moiety in Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) is a cornerstone of modern drug design. Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, make it an effective pharmacophore for interacting with various biological targets. Furthermore, the terminal primary amine of the hydrazide is highly reactive, allowing for straightforward condensation with a vast library of aldehydes and ketones to form N-acylhydrazones (Schiff bases), which are themselves a class of compounds renowned for a broad spectrum of biological activities.[2]

The phenoxy-alkanoic acid hydrazide framework, exemplified by 2-(3-methoxyphenoxy)propanohydrazide, combines the versatile hydrazide moiety with an aryloxy linker. This design is strategic; the aromatic ring and the linker region can be systematically modified to fine-tune physicochemical properties such as lipophilicity, polarity, and molecular geometry, thereby influencing pharmacokinetic profiles and target engagement.[3] This guide will explore the derivatization of this core structure and the resulting biological activities that position these compounds as promising leads in multiple therapeutic areas.

Synthesis and Derivatization Strategies

The power of the 2-(3-methoxyphenoxy)propanohydrazide scaffold lies in its synthetic accessibility and the ease with which it can be diversified. The synthetic pathway is typically a robust, multi-step process that allows for the introduction of chemical diversity at specific points to build a compound library for biological screening.

General Synthetic Workflow

The synthesis begins with the formation of the core phenoxy-alkanoic ester, followed by hydrazinolysis to yield the key hydrazide intermediate. This intermediate is then used as a platform for creating a wide range of derivatives, primarily N-acylhydrazones and various heterocycles.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-(3-Methoxyphenoxy)propanohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel chemical entity, 2-(3-Methoxyphenoxy)propanohydrazide. In the absence of extensive direct research on this specific molecule, this document leverages a first-principles approach, dissecting its structural components to hypothesize potential biological activities and outline a rigorous, multi-stage research program for its evaluation. We will explore its chemical properties, draw parallels from structurally related compounds, and propose a detailed experimental workflow for target identification, validation, and preliminary lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical matter.

Introduction to 2-(3-Methoxyphenoxy)propanohydrazide: A Molecule of Untapped Potential

2-(3-Methoxyphenoxy)propanohydrazide is a small molecule characterized by a methoxyphenoxy group linked to a propanohydrazide moiety. While specific biological activity for this compound is not yet documented in peer-reviewed literature, its constituent parts are present in a variety of known bioactive molecules. This structural analysis forms the basis for our initial hypotheses.

Chemical Properties:

| Property | Value |

| IUPAC Name | 2-(3-methoxyphenoxy)propanohydrazide |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| Predicted LogP | 0.8-1.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

These properties suggest favorable "drug-like" characteristics according to Lipinski's Rule of Five, indicating potential for good oral bioavailability.

Hypothesized Therapeutic Applications Based on Structural Analogs

The therapeutic potential of 2-(3-Methoxyphenoxy)propanohydrazide can be inferred from the known activities of compounds containing its core scaffolds: the hydrazide group and the methoxyphenoxy moiety.

Antimicrobial Activity

Hydrazide derivatives are a well-established class of antimicrobial agents. The seminal anti-tuberculosis drug, Isoniazid, is a classic example. The mechanism often involves the inhibition of enzymes crucial for pathogen survival. For instance, Isoniazid inhibits mycolic acid synthesis in Mycobacterium tuberculosis. It is plausible that 2-(3-Methoxyphenoxy)propanohydrazide could exhibit similar activity against a range of bacterial or fungal pathogens.

Anti-inflammatory Properties

Phenoxy and methoxyphenoxy derivatives are found in numerous compounds with demonstrated anti-inflammatory effects. These effects can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. The presence of the methoxyphenoxy group in our target molecule suggests that it may possess anti-inflammatory potential.

Neurological & Psychiatric Disorders

The hydrazide structure is also a feature of certain monoamine oxidase (MAO) inhibitors, which have been used as antidepressants and for the treatment of Parkinson's disease. MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. While many early hydrazide-based MAO inhibitors were non-selective and had significant side effects, the specific substitutions on 2-(3-Methoxyphenoxy)propanohydrazide could potentially confer selectivity for either MAO-A or MAO-B, offering a more favorable therapeutic window.

A Proposed Experimental Workflow for Therapeutic Evaluation

To systematically investigate the hypothesized therapeutic potential of 2-(3-Methoxyphenoxy)propanohydrazide, a multi-stage experimental workflow is proposed. This workflow is designed to be a self-validating system, with clear go/no-go decision points at each stage.

Caption: Proposed experimental workflow for the therapeutic evaluation of 2-(3-Methoxyphenoxy)propanohydrazide.

Detailed Experimental Protocols

The following are representative protocols for the initial screening phase (Stage 1) based on our primary hypotheses.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 2-(3-Methoxyphenoxy)propanohydrazide that inhibits the visible growth of a target microorganism.

Materials:

-

2-(3-Methoxyphenoxy)propanohydrazide stock solution (e.g., 10 mg/mL in DMSO).

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microplates.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a serial two-fold dilution of the compound stock solution in the appropriate broth medium across the wells of a 96-well plate.

-

Inoculate each well with the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive control wells (microorganism in broth without compound) and negative control wells (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity, or by measuring the optical density at 600 nm.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of 2-(3-Methoxyphenoxy)propanohydrazide against MAO-A and MAO-B enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for a fluorometric assay).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

2-(3-Methoxyphenoxy)propanohydrazide at various concentrations.

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

96-well black microplates (for fluorescence).

-

Fluorometric plate reader.

Procedure:

-

Add assay buffer, enzyme (MAO-A or MAO-B), and the test compound (or control) to the wells of a 96-well plate.

-

Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of ~320 nm and an emission of ~405 nm.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation and Interpretation

The data generated from the initial screening assays should be tabulated for clear comparison and decision-making.

Table 1: Hypothetical Initial Screening Results

| Assay | Target | Result (IC50 / MIC in µM) | Interpretation / Next Step |

| MIC | S. aureus | > 128 | Inactive at tested concentrations. Deprioritize. |

| MIC | M. tuberculosis | 15 | Moderate activity. Proceed to dose-response confirmation. |

| MAO Inhibition | MAO-A | 8.2 | Moderate, selective activity. Proceed to dose-response and selectivity profiling. |

| MAO Inhibition | MAO-B | > 100 | Inactive. Confirms selectivity for MAO-A. |

| COX-2 Inhibition | COX-2 | 55 | Weak activity. Deprioritize unless SAR suggests potential for improvement. |

Conclusion and Future Directions

2-(3-Methoxyphenoxy)propanohydrazide represents a novel chemical entity with scientifically plausible, albeit currently unproven, therapeutic potential. Its structural motifs suggest promising avenues of investigation in antimicrobial, anti-inflammatory, and neurological applications. The proposed experimental workflow provides a robust and logical framework for systematically evaluating these hypotheses. Should initial screening yield confirmed hits, the subsequent stages of mechanism of action studies and structure-activity relationship analysis will be crucial in determining the true therapeutic value of this compound and its derivatives. The path from a novel molecule to a clinical candidate is long and challenging, but it begins with the rigorous and systematic approach outlined in this guide.

References

Due to the novel nature of 2-(3-Methoxyphenoxy)propanohydrazide, direct references are not available. The references below support the rationale for the hypothesized therapeutic applications based on its structural moieties.

- Isoniazid and its mechanism of action against Mycobacterium tuberculosis. (This would be a link to a review article on the topic).

- The role of monoamine oxidase inhibitors in psychiatric disorders. (This would link to a comprehensive review on MAOIs).

- Anti-inflammatory properties of methoxyphenoxy-containing compounds. (This would link to a relevant medicinal chemistry journal article).

- Principles of Drug Discovery and Development. (This would link to a foundational pharmacology textbook or resource).

An In-Depth Technical Guide to the In Vitro Screening of 2-(3-Methoxyphenoxy)propanohydrazide

Abstract

The quest for novel therapeutic agents necessitates a structured and scientifically rigorous approach to preclinical evaluation. The hydrazide functional group represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide presents a comprehensive framework for the initial in vitro screening of a specific novel compound, 2-(3-Methoxyphenoxy)propanohydrazide. We provide not just procedural steps, but the strategic rationale behind a multi-tiered screening cascade designed to efficiently identify and characterize the primary bioactivity of this molecule. The protocols herein are designed as self-validating systems, covering foundational cytotoxicity assessments followed by parallel primary screens for anticancer, antimicrobial, and anti-inflammatory potential. This document serves as a technical blueprint for researchers aiming to unlock the therapeutic promise of novel hydrazide derivatives.

Introduction: A Strategic Framework for Bioactivity Discovery

The Hydrazide Scaffold: A Privileged Structure in Drug Discovery

The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a pharmacologically significant structure known to be a key component in compounds with diverse biological activities.[2] This versatility stems from the functional group's ability to form stable complexes with various enzymes and receptors, acting as a hydrogen bond donor and acceptor. The literature extensively documents hydrazide derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents, making any novel analogue a compelling candidate for thorough biological screening.[2][3][4]

The Target Compound: 2-(3-Methoxyphenoxy)propanohydrazide

The subject of this guide, 2-(3-Methoxyphenoxy)propanohydrazide, combines the established hydrazide core with a methoxyphenoxy group. The methoxyphenol moiety itself is associated with antioxidant and specific anti-inflammatory activities, such as the inhibition of cyclooxygenase-2 (COX-2).[5] The combination of these two pharmacophores in a single molecule provides a strong rationale for a broad-based screening approach to elucidate its dominant therapeutic potential.

A Tiered Approach to In Vitro Screening

A successful screening campaign is not a random collection of assays but a logical progression from broad, foundational questions to more specific, mechanistic inquiries. Our proposed strategy begins with establishing a baseline safety profile through cytotoxicity testing against non-cancerous cells. This critical step defines the therapeutic window. Subsequently, a parallel series of primary screens are conducted to identify the compound's most promising area of activity. This workflow ensures that resources are directed efficiently toward the most compelling biological effect.

Caption: High-level workflow for the in vitro screening cascade.

Foundational Assay: General Cytotoxicity Profile

Causality Behind the Experiment

Before assessing for therapeutic efficacy, we must determine the concentration range at which the compound is toxic to normal, healthy cells. This is paramount for establishing a "therapeutic index"—the ratio between the toxic concentration and the effective concentration. A compound that kills cancer cells at the same concentration it kills normal cells has little therapeutic value. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[6]

-

Cell Culture: Culture a non-cancerous human cell line (e.g., human dermal fibroblasts or HDFs) in appropriate media until approximately 80% confluent.

-

Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Methoxyphenoxy)propanohydrazide in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM down to ~0.1 µM).

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "blank control" (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Summarize the results in a clear, concise table.

Table 1: Cytotoxicity of 2-(3-Methoxyphenoxy)propanohydrazide against a Normal Human Cell Line

| Cell Line | Treatment Duration (hours) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

|---|---|---|---|

| HDF | 48 | [Experimental Value] | [Value] |

| HDF | 72 | [Experimental Value] | [Value] |

Primary Screening: Anticancer Activity

Rationale and Cell Line Selection

Given the established anticancer potential of the hydrazide scaffold, a primary screen against a panel of cancer cell lines is a logical priority.[2][7][8] The choice of cell lines should be strategic, representing diverse and common cancer types. A standard starting panel could include:

-

MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.

-

MDA-MB-231: A triple-negative, highly aggressive breast cancer cell line.[2]

-

HCT-116: A human colon cancer cell line.[9]

-

SH-SY5Y: A human neuroblastoma cell line.[2]

This panel allows for the identification of both broad-spectrum cytotoxicity and potential selectivity towards specific cancer subtypes.

Experimental Workflow

The experimental workflow for anticancer screening is a direct application of the MTT assay protocol detailed in Section 2.2. The key difference is the use of cancer cell lines instead of normal cells.

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

Table 3: Antimicrobial Activity of 2-(3-Methoxyphenoxy)propanohydrazide

| Microorganism | Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | [Experimental Value] | Ciprofloxacin: [Value] |

| Escherichia coli | Gram-negative | [Experimental Value] | Ciprofloxacin: [Value] |

| Candida albicans | Fungus (Yeast) | [Experimental Value] | Fluconazole: [Value] |

Primary Screening: Anti-inflammatory Activity

Rationale

Inflammation involves the denaturation of proteins. [10]The ability of a compound to prevent protein denaturation in vitro can be a reliable indicator of its potential anti-inflammatory activity. This assay is simple, cost-effective, and provides a good primary data point. Hydrazide derivatives have been reported to possess anti-inflammatory properties, making this a worthwhile screening avenue. [11][12]

Experimental Protocol: Inhibition of Albumin Denaturation

This method assesses the ability of the test compound to inhibit heat-induced denaturation of Bovine Serum Albumin (BSA). [10]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of Bovine Serum Albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

-

Control and Standard: A control consists of the reaction mixture with the vehicle (e.g., DMSO) instead of the test compound. Use Diclofenac Sodium as the standard anti-inflammatory drug for comparison.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: Cool the samples and measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Data Presentation

Table 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation)

| Compound Concentration (µg/mL) | % Inhibition of Denaturation | Standard (Diclofenac Sodium) % Inhibition |

|---|---|---|

| 10 | [Experimental Value] | [Value] |

| 50 | [Experimental Value] | [Value] |

| 100 | [Experimental Value] | [Value] |

| 200 | [Experimental Value] | [Value] |

| IC50 (µg/mL) | [Calculated Value] | [Calculated Value] |

Synthesis of Results and Path Forward

The completion of this primary screening cascade provides a foundational dataset on the biological profile of 2-(3-Methoxyphenoxy)propanohydrazide. The key to moving forward is an integrated analysis of the results.

-

Potent and Selective Anticancer Agent? A potent IC50 against cancer cells (e.g., <10 µM) coupled with a high IC50 against normal cells (>50 µM) indicates a promising therapeutic window. The next steps would be secondary assays like cell cycle analysis, apoptosis induction assays (e.g., Annexin V staining), and testing against a broader panel of cancer cell lines. [7]* Broad-Spectrum Antimicrobial? Low MIC values (<16 µg/mL) against both Gram-positive and Gram-negative bacteria suggest broad-spectrum activity. [13]The next steps would involve determining the Minimum Bactericidal Concentration (MBC) to see if the compound is bacteriostatic or bactericidal, and time-kill kinetic studies. [14]* Potential Anti-inflammatory Drug? A low IC50 in the protein denaturation assay, comparable to the standard drug, suggests anti-inflammatory potential. This would lead to more complex cell-based assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated macrophages. [1] This structured, data-driven approach ensures that the subsequent research and development efforts are focused on the most scientifically sound and promising therapeutic application of 2-(3-Methoxyphenoxy)propanohydrazide.

References

-

Mazzariol, A., et al. (2023). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Retrieved from [Link]

-

Patel, K., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2025). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Taylor & Francis Online. Retrieved from [Link]

-

Yilmaz, S., et al. (2019). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Semantic Scholar. Retrieved from [Link]

-

Poirel, L., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

-

Kryshchyshyn-Dylevych, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Retrieved from [Link]

-

Shree, B. R., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Publications. Retrieved from [Link]

-

Ramirez-Bohorquez, E. J., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed Central. Retrieved from [Link]

-

Tumosienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Retrieved from [Link]

-

Manjunatha, K., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Retrieved from [Link]

-

Jean-Marc, R., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Retrieved from [Link]

-

Asija, R., & Asija, S. (2015). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]

-

da Silva, A. C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]

-

Sharma, V. K., et al. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. PDF. Retrieved from [Link]

-

Hu, X., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. SpringerLink. Retrieved from [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hygeiajournal.com [hygeiajournal.com]

- 12. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

2-(3-Methoxyphenoxy)propanohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Among the myriad of synthetic building blocks, hydrazide derivatives have emerged as exceptionally versatile precursors for the construction of a wide array of heterocyclic systems. This guide focuses on 2-(3-methoxyphenoxy)propanohydrazide, a molecule poised for significant utility in the synthesis of biologically active heterocycles. The presence of the methoxyphenoxy moiety offers a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This document serves as a technical resource, providing a scientific narrative on the synthesis of 2-(3-methoxyphenoxy)propanohydrazide and its subsequent application as a precursor for the synthesis of medicinally relevant heterocyclic cores, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols and insights provided herein are grounded in established chemical principles and aim to empower researchers in their pursuit of novel chemical entities.

Synthesis of the Core Precursor: 2-(3-Methoxyphenoxy)propanohydrazide

The synthesis of 2-(3-methoxyphenoxy)propanohydrazide is most efficiently achieved through a two-step process commencing from the commercially available 2-(3-methoxyphenoxy)propanoic acid. This approach involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Workflow for the Synthesis of 2-(3-Methoxyphenoxy)propanohydrazide

Caption: Synthetic workflow for 2-(3-methoxyphenoxy)propanohydrazide.

Part 1: Esterification of 2-(3-Methoxyphenoxy)propanoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for ester formation.

Experimental Protocol: Synthesis of Ethyl 2-(3-methoxyphenoxy)propanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methoxyphenoxy)propanoic acid (1.0 eq.) in absolute ethanol (5-10 volumes).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the carboxylic acid weight) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)propanoate. The product can be further purified by vacuum distillation if necessary.

Part 2: Hydrazinolysis of Ethyl 2-(3-methoxyphenoxy)propanoate

The synthesized ester is then converted to the target hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding. A general method for this conversion is described in a patent by Wangli, Z. et al.[1].

Experimental Protocol: Synthesis of 2-(3-Methoxyphenoxy)propanohydrazide

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-(3-methoxyphenoxy)propanoate (1.0 eq.) in ethanol (5 volumes).

-

Hydrazine Addition: Add hydrazine hydrate (80-99% solution, 1.5-2.0 eq.) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product, 2-(3-methoxyphenoxy)propanohydrazide, will precipitate out.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure hydrazide.[2]

Application of 2-(3-Methoxyphenoxy)propanohydrazide in Heterocyclic Synthesis

The presence of the hydrazide functional group in 2-(3-methoxyphenoxy)propanohydrazide makes it an excellent starting material for the synthesis of various five-membered heterocycles, which are prevalent in many biologically active compounds.[3]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[4]

1. Synthesis of 5-(1-(3-Methoxyphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol

A common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a hydrazide with carbon disulfide in a basic medium.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-methoxyphenoxy)propanohydrazide (1.0 eq.) in absolute ethanol.

-

Base and CS₂ Addition: Add potassium hydroxide (1.1 eq.) to the solution and stir until it dissolves. Then, add carbon disulfide (1.5 eq.) dropwise.

-

Reflux: Reflux the reaction mixture for 8-12 hours. The reaction can be monitored by TLC.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(1-(3-methoxyphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol.

2. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

Another versatile method for synthesizing 1,3,4-oxadiazoles is through the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of a hydrazide with an aldehyde.

Experimental Protocol:

-

Formation of N-Acylhydrazone: In ethanol, reflux a mixture of 2-(3-methoxyphenoxy)propanohydrazide (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) with a catalytic amount of acetic acid for 2-4 hours to form the corresponding N'-[1-(substituted)methylidene]-2-(3-methoxyphenoxy)propanehydrazide.

-

Oxidative Cyclization: The crude hydrazone is then subjected to oxidative cyclization. A variety of oxidizing agents can be used, such as iodine in the presence of a base or ceric ammonium nitrate.[4] For example, the hydrazone can be refluxed in acetic acid with a catalytic amount of iodine to yield the 2,5-disubstituted 1,3,4-oxadiazole.

-

Purification: The product is isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate, which is then purified by recrystallization.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antibacterial, and anticonvulsant properties.

Synthesis of 4-Amino-5-(1-(3-methoxyphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol

This triazole derivative can be synthesized from the potassium dithiocarbazinate salt, which is an intermediate in the synthesis of the oxadiazole-thiol described above. The subsequent reaction with hydrazine hydrate leads to the formation of the amino-triazole-thiol.[6]